1-[(4-fluorophenyl)amino]-4,4-dimethyl-1-penten-3-one
Overview
Description
1-[(4-fluorophenyl)amino]-4,4-dimethyl-1-penten-3-one is a useful research compound. Its molecular formula is C13H16FNO and its molecular weight is 221.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 221.121592296 g/mol and the complexity rating of the compound is 260. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluoral-P as a Selective Reagent for Aldehydes
The compound "4-amino-3-penten-2-one," related to the query, serves as a selective reagent for aldehydes. Its utility in automatic determinations of formaldehyde through a condensation reaction that yields a fluorescent product demonstrates its significance in analytical chemistry, particularly for low nanomole range formaldehyde detection (Compton & Purdy, 1980).
Fluorine-containing Benzoheterocycles
Research into fluorine-containing benzoheterocycles derived from hexafluoropropene oligomers presents an application in organic synthesis. The creation of complex benzoheterocycles, such as "4-Fluoro-2-(F-ethyl)-3-(F-methyl)-1,5-benzoxazepine," showcases the role of fluorinated compounds in synthesizing novel organic materials with potential applications in material science and pharmaceuticals (Maruta et al., 1980).
Development of Fluorinating Agents
The discovery of "4-tert-butyl-2,6-dimethylphenylsulfur trifluoride" as a deoxofluorinating agent highlights the compound's utility in fluorination reactions, crucial for drug discovery and material science due to the unique properties imparted by fluorine atoms. This compound is noted for its high thermal stability and resistance to aqueous hydrolysis, making it a valuable tool in synthetic chemistry (Umemoto et al., 2010).
Catalysts for Co-oligomerization Reactions
Halogen-substituted iron(III) di(imino)pyridine complexes have been studied as catalysts for 1-pentene/1-hexene co-oligomerization reactions. The influence of fluorine substituents on these catalysts' activity and product distribution offers insights into the design of more efficient catalysts for industrial polymerization processes (Ritter & Alt, 2020).
Fluorescent Probes for Surface Analysis
Fluorinated Boron-Dipyrromethene (BODIPY) dyes, characterized by a high number of fluorine atoms, have applications in surface analysis. These dyes' enhanced photostability and their utility as dual labels for quantifying primary amino groups on surfaces via fluorescence and X-ray photoelectron spectroscopy underline their importance in analytical chemistry and material science (Hecht et al., 2013).
Properties
IUPAC Name |
(E)-1-(4-fluoroanilino)-4,4-dimethylpent-1-en-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c1-13(2,3)12(16)8-9-15-11-6-4-10(14)5-7-11/h4-9,15H,1-3H3/b9-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZIHYQANMUSCW-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=CNC1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C=C/NC1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.